molecular formula C9H11N3OS B186942 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 80381-63-1

3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B186942
CAS RN: 80381-63-1
M. Wt: 209.27 g/mol
InChI Key: SVXIDPWZEHWIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (3-ATMP) is an organic compound belonging to the class of thienopyrimidines. It is a heterocyclic compound composed of a thiophene ring fused to a pyrimidine ring. 3-ATMP is a versatile compound with a wide variety of applications in the fields of pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

  • Synthesis of Derivatives : One study developed a new route to synthesize 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, which could have implications for creating derivatives of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one for various scientific applications, including pharmaceuticals and materials science (Davoodnia et al., 2009).

  • Chemical Studies and Reactivity : Another research focused on the electrophilic ipso-substitution reactions of methyl and methoxycarbonyl groups in various thieno[2,3-d]pyrimidin-4(3H)-ones, including the 3,5,6-trimethyl variant. Understanding these chemical properties is vital for the development of new compounds with targeted chemical and physical properties (B. Zh. et al., 2013).

  • Quantum Chemical Studies : The molecular structure, energies, and geometries of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one and its derivatives were explored using quantum chemical calculations. Such studies are essential for understanding the molecular properties that may influence the practical applications of these compounds (Mamarakhmonov et al., 2015).

  • Development as Anticancer Drugs : Thieno[2,3-d]pyrimidin-4(3H)-ones have been investigated for their potential as anticancer drugs, particularly those with a vascular-targeting and anti-angiogenic activity. This is significant in the pursuit of new therapies for various types of cancer (Gold et al., 2020).

  • Radioligand Development : 3-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been used in the development of radioligands for pharmacological studies. This application is crucial in medical imaging and studying receptor-ligand interactions in a range of diseases (Hsin et al., 2000).

properties

IUPAC Name

3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-4-5(2)14-8-7(4)9(13)12(10)6(3)11-8/h10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXIDPWZEHWIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351870
Record name 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

80381-63-1
Record name 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Citations

For This Compound
2
Citations
EA AK, O AH - 2001 - pesquisa.bvsalud.org
3-amino-2, 5, 6-trimethylthieno [2, 3-d]-pyrimidin-4 [3H]-one [1] was reacted with anhydrides, isatins, isothiocyanates and isocyanates to obtain the pyrimidinone derivatives 2, 3 and 4, …
Number of citations: 0 pesquisa.bvsalud.org
AK El-Ansary, AH Omar - Bull Fac Pharm Cairo Univ, 2001
Number of citations: 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.